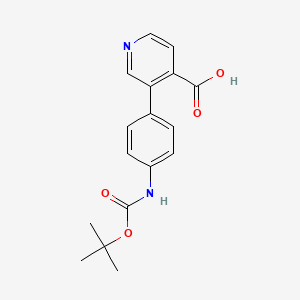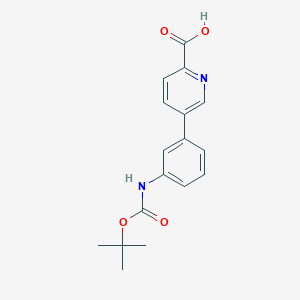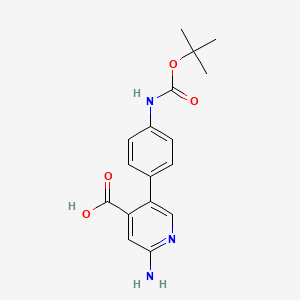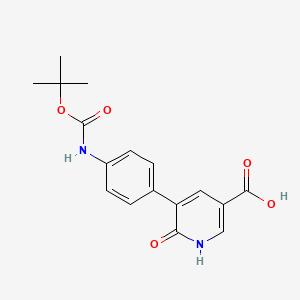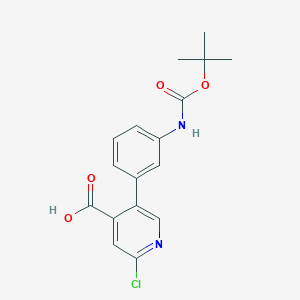
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% (2-APN) is a derivative of the nicotinic acid molecule and is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and is one of the most widely used building blocks in organic synthesis. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-APN.
科学的研究の応用
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used as a building block in the synthesis of other compounds. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds such as carbohydrates, amino acids, and peptides.
作用機序
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is an intermediate in the synthesis of compounds that act as agonists or antagonists of nicotinic receptors. These receptors are found in the central and peripheral nervous systems and are involved in the transmission of signals between neurons. Agonists bind to the receptor and activate it, while antagonists bind to the receptor and block its activation.
Biochemical and Physiological Effects
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in the synthesis of compounds that have a variety of biochemical and physiological effects. For example, agonists of nicotinic receptors can act as stimulants, while antagonists can act as sedatives. Agonists can also act as analgesics and can be used to treat pain. Antagonists can act as muscle relaxants and can be used to treat spasticity.
実験室実験の利点と制限
The use of 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and its two-step synthesis process is relatively simple. However, there are also some limitations to its use. It is not very stable and can decompose over time, and it is also toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%. It could be used in the synthesis of novel compounds with different biochemical and physiological effects. It could also be used in the development of new drugs and therapies that target nicotinic receptors. Additionally, it could be used to develop new fluorescent dyes and imaging agents. Finally, it could be used in the synthesis of organic compounds, such as carbohydrates, amino acids, and peptides.
合成法
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-BOC-aminophenol with 2-bromoacetamide in the presence of a base to form 4-BOC-amino-2-bromo-5-nitrophenol. This intermediate is then reacted with sodium azide in the presence of a base to form 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%.
特性
IUPAC Name |
2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCAYDLRCDOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








